molecular formula C6H8N2O4 B101197 2,5-Dioxopyrrolidin-1-yl methylcarbamate CAS No. 18342-66-0

2,5-Dioxopyrrolidin-1-yl methylcarbamate

Cat. No. B101197
CAS RN: 18342-66-0
M. Wt: 172.14 g/mol
InChI Key: XMNGSPOWUCNRMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . Another method includes the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Additionally, an aza-Payne rearrangement of 2,3-aziridin-1-ols has been used to efficiently prepare pyrrolidines .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using techniques such as single-crystal X-ray diffraction . The stereochemistry of these compounds is crucial as it can affect their biological activity. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The reactivity of these compounds can be evaluated through their hydrolytic rates, as demonstrated by the comparison of different carbamate and ester moieties . The presence of an intramolecular OH⋯N hydrogen bond can significantly influence the conformational properties of pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as water solubility, can be important for their application as prodrugs . The acid dissociation constants of these compounds can be determined to understand their behavior in different pH environments . The antimicrobial activity of pyrrolidine derivatives can be assessed against various bacterial and fungal strains . Theoretical studies can provide insights into the antioxidant activity, vibrational spectra, and electronic structure of these compounds .

Scientific Research Applications

1. Anticonvulsant Hybrid Molecules

Kamiński et al. (2015) and Kamiński et al. (2016) synthesized a library of new hybrid anticonvulsant agents derived from 2,5-dioxopyrrolidin-1-yl propanamides and butanamides. These compounds showed promising results in preclinical seizure models, displaying broad spectra of activity and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015) (Kamiński et al., 2016).

2. Coupling Agents in Protein and Enzyme Conjugation

Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent using 2,5-dioxopyrrolidin-1-yl methylcarbamate. This agent is crucial for chemoselective conjugation of proteins and enzymes, highlighting its utility in biochemical applications (Reddy et al., 2005).

3. Labeling of Biopolymers

Crovetto et al. (2008) synthesized a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate for labeling amine residues in biopolymers. This derivative was used for efficient labeling of RNA, demonstrating its application in molecular biology and genetics (Crovetto et al., 2008).

4. Organocatalysts in Asymmetric Michael Addition

Kaur et al. (2018) utilized ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, a compound related to 2,5-dioxopyrrolidin-1-yl methylcarbamate, as an effective organocatalyst for asymmetric Michael addition of ketones to nitroolefins. This research highlights its potential as a catalyst in organic synthesis (Kaur et al., 2018).

5. Antibody Production in Cell Cultures

Aki et al. (2021) found that a derivative of 2,5-dioxopyrrolidin-1-yl methylcarbamate increased monoclonal antibody production in Chinese hamster ovary cell cultures. This compound enhanced cell-specific glucose uptake rate and ATP levels, indicating its potential in biopharmaceutical manufacturing (Aki et al., 2021).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGSPOWUCNRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402666
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl methylcarbamate

CAS RN

18342-66-0
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MNM Yousif, AR El-Gazzar, HN Hafez… - Mini-Reviews in …, 2022 - ingentaconnect.com
This review describes different synthetic methods for the preparation of sulfonamides. Generally, sulfonamides are synthesized from sulfonyl chloride derivative and amino derivative. A …
Number of citations: 4 www.ingentaconnect.com
M Krátký, J Stolaříková, J Vinšová - Molecules, 2017 - mdpi.com
Infections caused by Mycobacterium tuberculosis (Mtb.) and nontuberculous mycobacteria (NTM) are considered to be a global health problem; current therapeutic options are limited. …
Number of citations: 15 www.mdpi.com
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
E Grünstein, A Sellmer, S Mahboobi - Archiv der Pharmazie, 2019 - Wiley Online Library
Aberrant epigenetic changes in DNA methylation and histone modification by acetylation or deacetylation regulate the pathogenesis of many diseases. Especially selective inhibitors …
Number of citations: 4 onlinelibrary.wiley.com
A Sellmer, H Stangl, M Beyer… - Journal of medicinal …, 2018 - ACS Publications
Epigenetic modifiers of the histone deacetylase (HDAC) family contribute to autoimmunity, cancer, HIV infection, inflammation, and neurodegeneration. Hence, histone deacetylase …
Number of citations: 63 pubs.acs.org

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